2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
Overview
Description
Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . The tetrazole group is often used in pharmaceuticals due to its bioisosteric similarity to the carboxylic acid group .
Synthesis Analysis
Tetrazoles can be synthesized through several methods. One common method is the reaction of azides with nitriles under harsh conditions, a process known as the Huisgen cycloaddition . Another method involves the Cu(I) catalyzed N2 arylation of tetrazole, which effectively prepares 2-(2H-Tetrazol-2-yl)benzoic acids and analogs with moderate yields from 2-halobenzoic acid substrates .Molecular Structure Analysis
The tetrazole ring is planar and aromatic, capable of donating or accepting protons, which makes it a useful moiety in many pharmaceuticals . It is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis
Tetrazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the N1, N2, or C5 positions .Physical and Chemical Properties Analysis
Tetrazoles are generally stable under normal conditions, but they can decompose and emit toxic nitrogen fumes when heated . They are soluble in water and other polar solvents .Scientific Research Applications
3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid
This compound was synthesized chemoselectively from 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using Et3SiH/I2 as a reducing agent and characterized by various spectral methods (Jayaraman, Sridharan, & Nagappan, 2010).
Chemistry of Iminofurans
The study involved the recyclization of ethyl 2-[2-oxo-5-phenylfuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in reaction with amines, demonstrating the formation of corresponding ethyl 2-[(1-R-5-hydroxy-2-oxo-5-phenyl-2,5-dihydro-1H-pyrrol-3-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates, determined by X-ray analysis (Shipilovskikh, Shipilovskikh, & Rubtsov, 2014).
Synthesis of Heterocycles
A method for the synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties was developed, demonstrating the creation of complex compounds via rearrangement of related carbamoyl tetrahydrobenzo[b]thiophenes (Vasylyev et al., 1999).
Luminescence and Crystal Structure Studies
Luminescent Supramolecular Assemblies
The synthesis of stilbene carboxylic acids, tetrazolylstilbenes, and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids was reported, forming non-covalent complexes with interesting photoluminescence properties in solution, although fluorescence in solid state was nearly quenched (Osterod et al., 2001).
Crystal Structure from Laboratory X-ray Powder Diffraction Data
The study focused on benzothiophene-based compounds like 1-benzothiophene-2-carboxylic acid, revealing their extensive use in treating various diseases due to their pharmacological activities. The crystal structure of a new polymorph of this compound was determined and characterized (Dugarte-Dugarte et al., 2021).
Mechanism of Action
Target of Action
It is known that tetrazole moieties can interact with many enzymes and receptors in organisms via non-covalent interactions .
Mode of Action
The structure of the compound was confirmed as 2-(2H-Tetrazol-2-yl)benzoic acid, with the coupling via the N2-position of the tetrazole ring . This suggests that the compound might interact with its targets via the tetrazole ring.
Biochemical Pathways
Compounds with tetrazole moieties are known to result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents .
Pharmacokinetics
It is known that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .
Result of Action
Some synthesized compounds with tetrazole moieties showed significant cytotoxic effects .
Action Environment
The preparation of the compound involves cu (i) catalyzed c–n coupling of 2-iodo or 2-bromo benzoic acids with 5- (ethylthio)-1h-tetrazole followed by reductive cleavage of the thioether bond . This suggests that the synthesis and stability of the compound could be influenced by environmental conditions such as temperature and the presence of certain chemicals.
Safety and Hazards
While specific safety data for “2-(2H-Tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid” is not available, it’s important to note that tetrazoles can be explosive and should be handled with care . They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases .
Future Directions
Properties
IUPAC Name |
2-(tetrazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c15-10(16)8-6-3-1-2-4-7(6)17-9(8)14-12-5-11-13-14/h5H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHUGBSZNHODFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3N=CN=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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